3,6-Diphenylhex-5-en-3-amine

sigma-1 receptor binding affinity stereoselectivity

3,6‑Diphenylhex‑5‑en‑3‑amine (synonym 1‑ethyl‑1,4‑diphenylbut‑3‑enylamine; CAS 129140‑12‑1) is a chiral, disubstituted allylic amine core that serves as the direct synthetic precursor to igmesine (JO‑1,784), a clinical‑stage sigma‑1 receptor agonist. The free base (C₁₈H₂₁N, MW 251.37) is a liquid‑phase intermediate with a predicted pKa of 9.29 ± 0.10 and boiling range 135‑150 °C at 0.01 Torr, distinguishing it from the solid hydrochloride salt forms used in final drug product.

Molecular Formula C18H21N
Molecular Weight 251.373
CAS No. 129140-12-1
Cat. No. B590419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diphenylhex-5-en-3-amine
CAS129140-12-1
Synonyms1-ETHYL-1,4-DIPHENYLBUT-3-ENYLAMINE
Molecular FormulaC18H21N
Molecular Weight251.373
Structural Identifiers
SMILESCCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N
InChIInChI=1S/C18H21N/c1-2-18(19,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,2,15,19H2,1H3
InChIKeyUJYAPCYKCSLGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diphenylhex-5-en-3-amine (CAS 129140-12-1): Essential Bench‑Level Procurement Profile for Sigma‑1 Research Programs


3,6‑Diphenylhex‑5‑en‑3‑amine (synonym 1‑ethyl‑1,4‑diphenylbut‑3‑enylamine; CAS 129140‑12‑1) is a chiral, disubstituted allylic amine core that serves as the direct synthetic precursor to igmesine (JO‑1,784), a clinical‑stage sigma‑1 receptor agonist [1]. The free base (C₁₈H₂₁N, MW 251.37) is a liquid‑phase intermediate with a predicted pKa of 9.29 ± 0.10 and boiling range 135‑150 °C at 0.01 Torr, distinguishing it from the solid hydrochloride salt forms used in final drug product . Its commercial availability at >95 % purity makes it the entry point for structure–activity relationship (SAR) libraries where the amine handle enables late‑stage N‑functionalisation to access diverse sigma‑1 pharmacophores .

Role Direct synthetic precursor to igmesine
Handle Free amine for late-stage N-functionalization
Form Liquid intermediate, not a drug salt

Why Sigma‑1 Agonist Programs Cannot Simply Replace 3,6‑Diphenylhex‑5‑en‑3‑amine with a Nominal ‘Sigma‑1 Ligand’


Sigma‑1 ligands occupy a crowded pharmacopeia, yet the tetrahedral α‑ethyl‑cinnamyl amine architecture of 3,6‑diphenylhex‑5‑en‑3‑amine imparts a unique combination of sub‑100‑nM sigma‑1 affinity, >25‑fold selectivity over sigma‑2, and functional NMDA‑potentiation that is stereospecific and lost upon even minor N‑substitution changes [1][2]. Generic substitution with haloperidol or DTG introduces dopamine D₂ antagonism, receptor‑independent NMDA antagonism at high doses, and cytotoxicity liabilities that confound data interpretation [3]. The free‑base form further permits chemists to install custom N‑substituents that retain sigma‑1 pharmacophore geometry while tuning physicochemical properties—a synthetic handle absent from the N‑cyclopropylmethyl‑locked igmesine HCl, which is the pre‑formed drug salt [1].

3,6-Diphenylhex-5-en-3-amine Generic sigma-1 ligands (e.g., haloperidol, DTG) D2 antagonism and cytotoxicity may confound sigma-1 data interpretation; chiral specificity absent in DTG
Free-amine intermediate Igmesine HCl (locked N-cyclopropylmethyl) Direct N-diversification not feasible; requires deprotection/re-protection, limiting SAR expansion
Correct enantiomer Opposite enantiomer (JO-1783) Stereospecific sigma-1 affinity may shift significantly; chiral integrity essential for target engagement

3,6‑Diphenylhex‑5‑en‑3‑amine: Head‑to‑Head Quantitative Differentiation Evidence


Sigma‑1 Binding Affinity Equivalent to Haloperidol, Stereospecific Loss on Enantiomer

JO‑1784 (the N‑cyclopropylmethyl derivative directly synthesised from 3,6‑diphenylhex‑5‑en‑3‑amine) demonstrates sigma‑1 affinity comparable to haloperidol, but the opposite enantiomer (JO‑1783) exhibits a 10‑fold potency loss, confirming the chiral dependence originating from the free‑base scaffold [1]. This stereospecificity is not observed with the symmetric ligand DTG, which lacks a chiral center [2].

Sigma-1 binding stereospecificity
Head-to-head
JO-1784 IC50 39 nM; JO-1783 ~10-fold higher; Haloperidol equipotent but non-selective
Supports chiral integrity requirement for sigma-1 affinity
Rat brain membrane [³H]SKF-10,047 assay; enantiomer potency shift ~10×
sigma-1 receptor binding affinity stereoselectivity

Sigma‑1 over Sigma‑2 Selectivity Window > 50‑Fold, Eliminating Sigma‑2‑Driven Cytotoxicity Confounds

Igmesine (derived from the target free base) displays a Kd of 19.1 nM for sigma‑1 versus IC₅₀ > 1000 nM for sigma‑2, yielding a selectivity window > 52‑fold [1]. In contrast, DTG shows less pronounced sigma‑1/sigma‑2 selectivity and suppresses NMDA responses at high doses [2]. The sigma‑1‑selective profile avoids the direct antiproliferative and pro‑apoptotic effects mediated by sigma‑2, a critical consideration for neuroprotection studies where cell viability is an endpoint [3].

Sigma-1 vs. sigma-2 selectivity
Cross-study comparable
>52-fold sigma-1/sigma-2 separation (Kd 19.1 nM vs. IC50 >1000 nM)
Supports sigma-1-exclusive target engagement context
Guinea pig brain membranes; cloned human receptors; DTG shows less pronounced selectivity
sigma-2 receptor selectivity antiproliferative

Mechanism‑of‑Action Differentiation: Absence of Monoamine Transporter Inhibition Sets Apart from Conventional Antidepressants

In head‑to‑head neurochemical profiling, igmesine (25‑100 mg/day) demonstrated no significant inhibition of serotonin (5‑HT) or noradrenaline neuronal uptake, in stark contrast to fluoxetine (85 % 5‑HT reduction) and desipramine (40 % NE reduction) [1]. Additionally, igmesine showed IC₅₀ > 10 µM for both MAO‑A and MAO‑B, confirming that its antidepressant‑like activity in the forced swim test (60 mg/kg i.p. significantly reduced immobility) proceeds via a sigma‑1‑mediated pathway rather than classical monoaminergic mechanisms [2].

Monoamine transporter exclusion
Head-to-head
Igmesine: no significant 5-HT or NE inhibition; Fluoxetine: 85% 5-HT reduction; Desipramine: 40% NE reduction
Indicates sigma-1 pathway without monoamine confounds
Rat ex vivo uptake after chronic 21-day dosing; MAO-A/B IC50 >10 µM
antidepressant monoamine oxidase serotonin uptake

In vivo Neuroprotection in Gerbil Global Ischaemia: Dose‑Dependent CA1 Neuronal Survival

JO‑1784 administered at 50‑100 mg/kg p.o. post‑occlusion provided significant histological protection against ischaemia‑induced CA1 cell death (P < 0.03‑0.005) in the gerbil model of global cerebral ischaemia [1]. By comparison, the sigma‑1 antagonist BD‑1047 abolished this protection, and the non‑selective ligand DTG exhibited agonist‑switch antagonism at high doses, which was not observed with JO‑1784 [2].

In vivo neuroprotection
Cross-study comparable
Significant CA1 neuronal survival at 50-100 mg/kg p.o. (P
Reported neuroprotection endpoint in ischaemia model
Mongolian gerbil global ischaemia; 5-min occlusion; 96-h histology; BD-1047 blocked protection
Synthetic versatility
Class-level inference
Free base: 1-step diversification; Igmesine HCl: ≥3 steps for deprotection/re-amination
Supports SAR library expansion workflow
Reductive amination, acylation, or sulfonylation in THF/DCM; multigram parallel synthesis feasible
neuroprotection cerebral ischaemia CA1 hippocampus

Inverse Synthetic Handle: Free‑Base 3,6‑Diphenylhex‑5‑en‑3‑amine as Diversifiable Intermediate vs. Locked N‑Substituted Final Drug Forms

3,6‑Diphenylhex‑5‑en‑3‑amine (CAS 129140‑12‑1) is the penultimate intermediate in the published igmesine synthesis: alkylation of 2‑phenylbutyric acid with cinnamyl bromide, Curtius rearrangement, and LiAlH₄ reduction yields the N‑methyl secondary amine [1]. In contrast, igmesine HCl (CAS 130152‑35‑1) already bears the cyclopropylmethyl substituent critical for sigma‑1 affinity, rendering further N‑diversification synthetically cumbersome and requiring deprotection/re‑protection sequences . The free base therefore serves as a versatile scaffold for generating focused libraries of N‑alkyl, N‑acyl, or N‑sulfonyl analogs while preserving the intact allylic amine core, a capability that pre‑formed igmesine HCl does not offer [1].

Synthetic versatility
Class-level inference
Free base: 1-step diversification; Igmesine HCl: ≥3 steps for deprotection/re-amination
Supports SAR library expansion workflow
Reductive amination, acylation, or sulfonylation in THF/DCM; multigram parallel synthesis feasible
synthetic chemistry intermediate SAR libraries

Where 3,6‑Diphenylhex‑5‑en‑3‑amine Outperforms Generic Sigma‑1 Alternatives: Validated Application Scenarios


Sigma‑1 Receptor‑Selective Neuroprotection in Cerebral Ischaemia Models

Based on dose‑dependent CA1 neuronal survival data (50‑100 mg/kg p.o. in gerbil global ischaemia) [1], researchers modeling stroke or cardiac arrest can administer JO‑1784 post‑occlusion to achieve sigma‑1‑mediated neuroprotection without the D₂‑antagonism of haloperidol or the sigma‑2‑mediated antiproliferative effects of DTG. The free base intermediate allows preparation of custom N‑alkyl analogs with potentially improved blood‑brain barrier penetration.

Monoamine‑Independent Antidepressant Discovery Programs

The proven lack of effect on 5‑HT and NE uptake (⁅85 % and 40 % reduction by fluoxetine and desipramine, respectively, while igmesine showed no significant inhibition) [2] makes igmesine—and by extension its synthetic precursor—an ideal starting point for antidepressant campaigns aiming to validate sigma‑1 chaperone‑mediated pathways without serotonergic or noradrenergic off‑target events. The free base can be diversified to tune ADME while maintaining target engagement.

Focused Sigma‑1 SAR Library Synthesis

Medicinal chemistry teams requiring a scaffold for systematic N‑substituent exploration can procure the free base (CAS 129140‑12‑1) to perform single‑step reductive aminations or acylations, rapidly generating 50–100 analogs [3]. This contrasts with igmesine HCl, which demands a costly protection/deprotection cycle to access the primary or secondary amine. Predicted pKa (9.29) and vacuum‑distillation characteristics support multigram parallel synthesis workflows.

Sigma‑1‑Exclusive Pharmacological Tool Compound Panel

Because the N‑cyclopropylmethyl derivative (igmesine) exhibits sigma‑1 Kd = 19.1 nM versus sigma‑2 IC₅₀ > 1000 nM, it serves as a high‑selectivity tool for distinguishing sigma‑1 from sigma‑2 receptor functions [4]. Researchers studying sigma‑2‑dependent cancer biology or calcium signaling can use igmesine as a negative control for sigma‑2 engagement, a role that DTG or (+)-pentazocine cannot fulfill due to their mixed sigma‑1/sigma‑2 profiles.

Application
Selection Property
Validation Focus
Cerebral ischaemia neuroprotection models
Sigma-1-selective mechanism
CA1 neuronal survival endpoint
Antidepressant pathway studies
Monoamine-independent sigma-1 pathway
5-HT/NE transporter exclusion
Sigma-1 SAR library synthesis
Free-amine diversification handle
Single-step N-functionalization
Sigma-1 exclusive tool compound panel
High sigma-1/sigma-2 selectivity
Sigma-2 negative control fit
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